molecular formula C18H24ClN3O4S B2902566 Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1184997-22-5

Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2902566
CAS No.: 1184997-22-5
M. Wt: 413.92
InChI Key: ASHGIYLOGOSBEU-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic heterocyclic compound characterized by a tetrahydrothieno[2,3-c]pyridine core. Key structural features include:

  • A 3-methylisoxazole-5-carboxamido substituent at position 2, which may contribute to bioactivity via hydrogen bonding or target engagement.
  • A methyl ester at position 3, influencing solubility and bioavailability.
  • A hydrochloride salt formulation, likely improving aqueous solubility for pharmacological applications.

While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives) have demonstrated inhibitory activity against tumor necrosis factor-alpha (TNF-α) production in preclinical models .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S.ClH/c1-9-7-11(25-20-9)14(22)19-15-12(16(23)24-6)10-8-17(2,3)21-18(4,5)13(10)26-15;/h7,21H,8H2,1-6H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHGIYLOGOSBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • TNF-α Inhibition: confirms that tetrahydrothieno[2,3-c]pyridine derivatives inhibit TNF-α production, suggesting the target compound may share this mechanism .
  • Structural Advantages : The target’s tetramethyl groups and hydrochloride salt may offer superior pharmacokinetic properties compared to analogs in and .

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